5-Phenylpyrrolo[2,1-A]isoquinoline
Description
Properties
CAS No. |
674819-82-0 |
|---|---|
Molecular Formula |
C18H13N |
Molecular Weight |
243.3 g/mol |
IUPAC Name |
5-phenylpyrrolo[2,1-a]isoquinoline |
InChI |
InChI=1S/C18H13N/c1-2-7-14(8-3-1)18-13-15-9-4-5-10-16(15)17-11-6-12-19(17)18/h1-13H |
InChI Key |
HREDBLVULRJUOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C4=CC=CN42 |
Origin of Product |
United States |
Preparation Methods
Bischler–Napieralski Cyclization
The Bischler–Napieralski reaction remains a cornerstone for constructing the pyrrolo[2,1-a]isoquinoline core. This method involves cyclodehydration of β-arylethylamides facilitated by acidic reagents such as phosphorus oxychloride (POCl₃). In one protocol, 1-(4-methoxyphenyl)-8,9-dimethoxy-5,6-dihydropyrrolo[2,1-a]isoquinoline was synthesized via cyclization of a β-arylethylamide precursor in toluene at 110°C for 4 hours, achieving a 40% yield. Critical parameters include:
- Solvent selection : Dry toluene or xylene enhances reaction efficiency by minimizing hydrolysis.
- Substituent effects : Electron-donating groups (e.g., methoxy) on the β-arylethylamine accelerate cyclization.
Subsequent functionalization at the 5-position was achieved through nucleophilic aromatic substitution. For example, treating the cyclized product with phenacyl bromide in acetonitrile introduced a phenyl group, albeit with moderate yields (28–30%).
Domino Reactions with Electron-Deficient Alkenes
Domino reactions between 1-benzoyl-3,4-dihydroisoquinolines and electron-deficient alkenes offer a streamlined route to 5-phenylpyrrolo[2,1-a]isoquinolines. A representative synthesis involved reacting (3,4-dihydro-6,7-dimethoxyisoquinolin-1-yl)(4-methoxyphenyl)methanone with p-nitrophenyl acrylate in trifluoroethanol under microwave irradiation, yielding 5a (90%). Key advantages include:
- Microwave activation : Reduces reaction time from 12 hours to 30 minutes.
- Regioselectivity : The C-2 position is selectively functionalized, enabling precise control over substitution patterns.
This method was further extended to synthesize derivatives bearing carboxymethyl esters (7c ) using ZnO as a catalyst, achieving 85% yield under similar conditions.
N-Heterocyclic Carbene (NHC)–Mediated Synthesis
NHC catalysts have emerged as powerful tools for constructing fused heterocycles. In a 2017 study, pyrrolo[2,1-a]isoquinolines were synthesized via NHC-mediated annulation of α,β-unsaturated aldehydes with isoquinolinium salts. The reaction employed 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) as the carbene precursor, yielding 5-phenyl derivatives in 65–88% efficiency. Notable features include:
- Broad substrate scope : Tolerates electron-withdrawing and -donating groups on the phenyl ring.
- Mechanistic insight : The carbene facilitates umpolung reactivity, enabling conjugate addition followed by cyclization.
Cyclization of Isoquinolinium Salts with Active Methylene Compounds
A novel approach involves reacting 2-benzyl-1-methylthioisoquinolinium iodides with active methylene compounds (e.g., malononitrile) in the presence of NaH. This method, reported by Jstage researchers, produced 5-phenylpyrrolo[2,1-a]isoquinolines in 81–88% yield. Critical steps include:
- Quaternization : Formation of the isoquinolinium salt using methyl iodide.
- Cyclization : Base-mediated intramolecular attack by the active methylene carbon.
This protocol is particularly effective for introducing diverse substituents at the 3-position.
Multi-Component Catalytic Systems
Recent advances utilize four-component catalytic systems (CuCl, TEMPO, [RuCl₂(p-cymene)]₂, Cu(OAc)₂) to synthesize pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines and alkynes. Under aerobic conditions, this method achieved 72% yield for a 5-phenyl derivative. Key observations:
- Oxygen as terminal oxidant : Eliminates the need for stoichiometric oxidants.
- Synergistic catalysis : Ruthenium facilitates C–H activation, while copper mediates alkyne insertion.
Comparative Analysis of Synthetic Methods
| Method | Yield Range | Key Advantages | Limitations |
|---|---|---|---|
| Bischler–Napieralski | 15–40% | Established protocol | Moderate yields, harsh conditions |
| Domino reactions | 28–90% | Rapid, microwave-compatible | Requires electron-deficient alkenes |
| NHC-mediated | 65–88% | High regioselectivity | Costly catalysts |
| Isoquinolinium cyclization | 81–88% | Broad substituent tolerance | Sensitivity to moisture |
| Multi-component systems | 55–72% | Aerobic, atom-economical | Complex optimization |
Functionalization and Derivatization
Post-synthetic modifications enable access to advanced analogs:
Chemical Reactions Analysis
Types of Reactions
5-Phenylpyrrolo[2,1-A]isoquinoline undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine hydrochloride, sodium acetate, and acetic anhydride for oxidation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield carbonitriles, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Phenylpyrrolo[2,1-A]isoquinoline involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the efflux pumps P-glycoprotein and MRP1, which are responsible for multidrug resistance in cancer cells. This inhibition enhances the cytotoxic effects of the compound against tumor cells by preventing the efflux of chemotherapeutic agents .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of pyrrolo[2,1-a]isoquinolines are highly substituent-dependent. Key analogs include:
- Substituent Impact :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
